5-(cyclohexyloxy)pyridazin-3(2H)-one
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1346697-84-4 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
4-cyclohexyloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H14N2O2/c13-10-6-9(7-11-12-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) |
InChI-Schlüssel |
KPXATPZHPPZCBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=CC(=O)NN=C2 |
Herkunft des Produkts |
United States |
Synthetic Methodologies for 5 Cyclohexyloxy Pyridazin 3 2h One and Analogues
Classical and Conventional Synthetic Routes for Pyridazin-3(2H)-one Derivatives
The foundational methods for constructing the pyridazin-3(2H)-one ring have been well-established for decades and remain widely used due to their reliability and the availability of starting materials.
One of the most fundamental and widely employed methods for the synthesis of the pyridazin-3(2H)-one ring is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. This approach is versatile, allowing for the introduction of various substituents on the resulting pyridazinone ring based on the choice of the dicarbonyl precursor. For instance, the reaction of maleic anhydride (B1165640) with hydrazine hydrate (B1144303) is a classic route to produce the parent pyridazin-3,6(2H,1H)-dione. To achieve a 5-substituted pyridazin-3(2H)-one, a suitably substituted 1,4-dicarbonyl compound is required.
The general mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the final pyridazinone ring. The reaction conditions can vary, often requiring heating in a suitable solvent like ethanol (B145695) or acetic acid.
While not a direct method for the initial ring formation, Friedel-Crafts acylation can be a key step in creating the necessary precursors for pyridazinone synthesis. This electrophilic aromatic substitution reaction can introduce a keto group onto an aromatic or heteroaromatic ring, which can then be further elaborated into a γ-keto acid or ester.
For example, an aromatic substrate could be acylated with a succinic anhydride derivative in the presence of a Lewis acid catalyst like aluminum chloride. This would yield a γ-keto acid with an aromatic substituent, which can then be cyclized with hydrazine to form the corresponding pyridazin-3(2H)-one derivative. The position of the substituents on the final pyridazinone ring is determined by the structure of the acylating agent and the initial substrate.
The cyclization of γ-keto acids and their corresponding esters with hydrazine and its derivatives is arguably the most common and direct route to 6-substituted pyridazin-3(2H)-ones. This method is highly effective for creating a wide array of pyridazinone analogues. The reaction proceeds through the formation of a hydrazone at the keto group, followed by an intramolecular nucleophilic attack of the nitrogen onto the carboxylic acid or ester carbonyl, leading to cyclization and elimination of water or an alcohol.
To synthesize a 5-substituted pyridazin-3(2H)-one like 5-(cyclohexyloxy)pyridazin-3(2H)-one, a key intermediate would be a γ-keto acid or ester with a leaving group at the β-position, which can then be displaced by cyclohexanol (B46403). Alternatively, a precursor with the cyclohexyloxy group already in place would be necessary. The reaction of 3-benzoylpropionic acid with hydrazine hydrate, for example, yields 6-phenylpyridazin-3(2H)-one.
| Starting Material | Reagent | Product | Reference |
| γ-Keto acid/ester | Hydrazine hydrate | 6-Substituted Pyridazin-3(2H)-one | |
| 3-Benzoylpropionic acid | Hydrazine hydrate | 6-Phenylpyridazin-3(2H)-one |
Novel and Advanced Synthetic Approaches
In recent years, the field of organic synthesis has seen a push towards more efficient, environmentally friendly, and atom-economical methods. This has led to the development of novel approaches for the synthesis of pyridazin-3(2H)-one derivatives.
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials, are particularly well-suited for this technology.
The synthesis of pyridazin-3(2H)-one derivatives has been successfully achieved using ultrasound-promoted MCRs. For instance, a one-pot reaction involving an aldehyde, an active methylene (B1212753) compound, and a hydrazine derivative under ultrasound irradiation can efficiently produce highly substituted pyridazinones. This approach offers a rapid and efficient way to generate a library of pyridazinone analogues for further study.
Domino reactions, also known as tandem or cascade reactions, involve a sequence of two or more bond-forming reactions that occur in a single pot without the need to isolate intermediates. This strategy is highly efficient as it reduces the number of workup and purification steps, saving time and resources.
For the synthesis of pyridazin-3(2H)-ones, a domino sequence can be designed to first involve the hydrohydrazination of a suitable alkyne or allene, followed by an in-situ intramolecular condensation to form the pyridazinone ring. This approach allows for the construction of complex molecular architectures from simple starting materials in a highly convergent manner. While specific examples leading directly to this compound are not prevalent in the literature, the principles of this methodology could be applied to its synthesis.
Reactions Involving Unusual C-C Bond Cleavage
The construction of the pyridazinone skeleton does not typically proceed via carbon-carbon bond cleavage. However, the broader field of heterocyclic synthesis has seen a growing interest in methodologies that utilize the cleavage of traditionally inert C-C single bonds to construct complex molecular architectures. nih.gov These reactions often provide novel retrosynthetic disconnections and access to unique chemical space.
In the context of pyridazine (B1198779) synthesis, a notable example involves an unexpected metal-free C-C bond cleavage. Research has demonstrated an efficient pathway to 3,6-diarylpyridazines and 6-arylpyridazin-3-ones starting from readily available 1,3-dicarbonyl compounds and methyl ketones. nih.govnih.govwur.nl This method relies on the use of hydrazine hydrate, which acts as a nucleophile to facilitate both deacylation and cyclization. wur.nl While this specific methodology directly yields aryl-substituted pyridazinones, the principle of employing a C-C bond cleavage to generate a suitable precursor for cyclization with hydrazine represents an innovative approach to the pyridazine core. The general applicability of such a strategy for the synthesis of 5-alkoxy substituted pyridazinones, including the cyclohexyloxy analogue, remains an area for further exploration.
Enzymatic systems are also known to catalyze C-C bond cleavage reactions, often through oxidative processes. nih.gov For instance, non-heme iron(II)-dependent dioxygenases can facilitate the cleavage of C(sp³)–C(sp³) bonds. rsc.org While not yet applied to the synthesis of pyridazinones, the development of biocatalysts for such transformations could offer a green and highly selective alternative to traditional synthetic methods.
Aza-Diels-Alder Cycloaddition Reactions
The aza-Diels-Alder reaction, a variation of the Nobel prize-winning Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a powerful tool for the synthesis of nitrogen-containing heterocycles, including pyridazines. mdpi.com This reaction can be a concerted pericyclic process or occur via a stepwise mechanism. mdpi.com
In an inverse-electron-demand aza-Diels-Alder reaction, an electron-deficient azadiene reacts with an electron-rich dienophile. This strategy has been successfully employed for the highly regioselective synthesis of 6-aryl-pyridazin-3-amines from 1,2,3-triazines and 1-propynylamines under neutral, metal-free conditions. nih.govmdpi.com The reaction demonstrates good functional group tolerance and can be performed on a gram scale, highlighting its synthetic utility. nih.gov
Another approach involves the intramolecular [4+2] cycloaddition of pyridazine derivatives. For instance, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles (where X can be O or NH) undergo thermally induced intramolecular Diels-Alder reactions to yield fused benzonitriles. ucla.edu This demonstrates the versatility of the pyridazine ring itself as a diene in cycloaddition reactions for the construction of more complex heterocyclic systems.
While direct application of these specific aza-Diels-Alder reactions to form this compound has not been detailed, the principles are highly relevant. A hypothetical aza-Diels-Alder approach could involve the reaction of a suitable 1,2-diaza-1,3-diene with a dienophile containing a cyclohexyloxy group, or the reaction of a diene with an azadienophile bearing the cyclohexyloxy moiety. The regioselectivity of such a reaction would be a critical factor to control.
Catalytic Strategies and Reaction Optimization in Pyridazinone Synthesis
The synthesis of pyridazinone derivatives often benefits from the use of catalysts to improve efficiency, yield, and selectivity. Various catalytic systems have been explored for different steps in pyridazinone synthesis, from the formation of precursors to the final cyclization and subsequent functionalization.
For the construction of related heterocyclic systems like benzimidazoles, cobalt catalysts have been shown to be highly efficient in mediating redox catalysis. nih.gov Iron catalysts, specifically Fe(III) porphyrin complexes, have also been used for the one-pot, three-component synthesis of benzimidazoles. rsc.org These examples from related N-heterocycle synthesis suggest that transition metal catalysis could be a fruitful area for developing efficient syntheses of pyridazinones.
In the context of pyridazinone analogues, palladium-catalyzed amination reactions have been used to construct amino-substituted 2-pyridones. nih.gov This highlights the potential for using transition metal-catalyzed cross-coupling reactions to introduce substituents onto the pyridazine ring. For the synthesis of this compound, a plausible catalytic approach would involve the palladium- or copper-catalyzed etherification of a 5-halopyridazin-3(2H)-one with cyclohexanol.
Reaction optimization is a critical aspect of developing any synthetic methodology. For pyridazinone synthesis, optimization studies have focused on various parameters, including solvent, temperature, catalyst loading, and reaction time. For example, in the synthesis of pyrido-pyridazinone derivatives, optimization of the C-5 position substituent was guided by X-ray crystal structures and docking models. Furthermore, the use of continuous flow chemistry, coupled with Bayesian optimization, has been demonstrated for the synthesis of pyridinium (B92312) salts, showcasing a modern approach to reaction optimization that could be applied to pyridazinone synthesis.
A general procedure for synthesizing pyridazinone derivatives involves the reaction of a γ-keto acid with hydrazine hydrate. The optimization of this reaction often involves adjusting the solvent and temperature. For instance, the synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is achieved by refluxing the corresponding 4-oxo-butanoic acid with hydrazine hydrate in ethanol. Subsequent bromination and dehydrobromination can yield the unsaturated pyridazinone. The introduction of the cyclohexyloxy group would likely occur via nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the C5 position. The optimization of this step would involve screening bases, solvents, and potentially catalysts to maximize the yield of the desired ether.
Mechanistic Investigations of Pyridazinone Formation Pathways
Understanding the reaction mechanisms underlying pyridazinone formation is crucial for optimizing existing synthetic routes and designing new ones. The formation of the pyridazinone ring typically involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine.
Computational studies have been employed to investigate the cascade reactions leading to pyridazinone formation from tetrazines and cyclic enolates. These studies have revealed that many of the proposed steps can be described as oxyanion-accelerated pericyclic processes, including a stepwise formal (4+2) cycloaddition/(4+2) cycloreversion.
In the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones through the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, the proposed mechanism involves a series of steps including a proton shift, nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions in a one-pot process.
For the formation of this compound, a likely synthetic precursor would be a 5-halo-pyridazin-3(2H)-one. The mechanism of introducing the cyclohexyloxy group would then involve a nucleophilic substitution reaction. The pyridazinone ring is electron-deficient, which facilitates nucleophilic attack. rsc.org The reaction of a 5-halopyridazinone with cyclohexanol in the presence of a base would likely proceed via an SNAr (nucleophilic aromatic substitution) mechanism. The reaction would be initiated by the deprotonation of cyclohexanol to form the more nucleophilic cyclohexoxide, which then attacks the C5 position of the pyridazinone ring, leading to the displacement of the halide and formation of the desired ether. The efficiency of this process can be influenced by the nature of the leaving group, the strength of the base, and the solvent used.
Advanced Structural Characterization and Spectroscopic Analysis of Pyridazin 3 2h One Derivatives
Crystallographic Studies
Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for molecules in the solid state, offering precise details on molecular dimensions, conformation, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis of Pyridazinone Derivatives
Single-crystal X-ray diffraction is a non-destructive analytical technique that yields detailed information regarding the internal lattice of crystalline materials. carleton.edu It is the gold standard for determining the three-dimensional atomic arrangement, including unit cell dimensions, bond lengths, and bond angles. carleton.eduresearchgate.net The interaction of monochromatic X-rays with a single crystal produces a unique diffraction pattern, which, upon analysis, reveals the electron density distribution and thus the precise location of atoms within the crystal lattice. carleton.edu
This method has been successfully applied to numerous pyridazin-3(2H)-one derivatives to unambiguously confirm their molecular structures. researchgate.netnih.gov While specific crystallographic data for 5-(cyclohexyloxy)pyridazin-3(2H)-one has not been reported in the surveyed literature, the analysis of structurally related analogues, such as 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, provides significant insight into the crystallographic features of this class of compounds. nih.gov
| Parameter | Value for 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one nih.gov |
| Chemical Formula | C₁₈H₁₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.033 (3) |
| b (Å) | 8.878 (2) |
| c (Å) | 13.571 (3) |
| β (°) | 108.686 (3) |
| Volume (ų) | 1486.2 (6) |
| Z | 4 |
Determination of Molecular Conformation and Geometry
The data derived from single-crystal X-ray diffraction allows for the precise determination of the molecule's geometry, including all bond lengths, bond angles, and torsion angles. carleton.edu These parameters collectively define the preferred molecular conformation in the solid state.
For pyridazinone derivatives, the planarity of the core and the orientation of substituents are of particular interest. In the structure of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, for example, the molecule is distinctly non-planar. nih.gov The pyridazine (B1198779) and benzene (B151609) rings are twisted with respect to each other, subtending a dihedral angle of 11.47 (2)°. nih.gov Furthermore, the toluene (B28343) ring adopts a nearly perpendicular orientation relative to the pyridazine ring. nih.gov Such conformational details, dictated by steric and electronic effects of the substituents, are crucial for understanding molecular recognition and interaction phenomena.
| Parameter | Value for 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one nih.gov |
| Selected Bond Lengths (Å) | |
| O1—C3 | 1.235 (2) |
| N1—N2 | 1.381 (2) |
| N1—C6 | 1.295 (2) |
| N2—C3 | 1.369 (2) |
| Selected Bond Angles (°) | |
| C6—N1—N2 | 119.29 (15) |
| C3—N2—N1 | 120.45 (15) |
| O1—C3—N2 | 122.99 (17) |
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystalline environment. scirp.orgresearchgate.net By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of all close contacts. nih.gov Regions colored red on a d_norm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions like hydrogen bonds. scirp.orgnih.gov
This analysis has been instrumental in deconvoluting the complex network of interactions that stabilize the crystal packing of pyridazinone derivatives. nih.govnih.gov For 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, the analysis reveals that the crystal packing is dominated by van der Waals forces and hydrogen bonding. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide quantitative contributions of specific atomic contacts.
| Interaction Type | Contribution to Hirshfeld Surface for 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one nih.gov |
| H···H | 56.6% |
| C···H/H···C | 22.6% |
| O···H/H···O | 10.0% |
| N···C/C···N | 3.5% |
| Other | 7.3% |
Elucidation of Hydrogen Bonding Networks in Crystal Packing
Hydrogen bonds play a pivotal role in directing molecular assembly and defining the supramolecular architecture of crystals. nih.gov The pyridazin-3(2H)-one scaffold inherently contains a hydrogen bond donor (the N-H group) and a primary hydrogen bond acceptor (the carbonyl oxygen), facilitating the formation of predictable and robust hydrogen-bonding motifs. nih.govresearchgate.net
In many pyridazinone crystal structures, a recurring motif is the formation of centrosymmetric dimers via pairs of N—H···O hydrogen bonds. nih.gov This interaction creates a stable R²₂(8) graph-set notation ring. For 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, these inversion dimers serve as the fundamental building blocks that extend into a three-dimensional network. nih.gov The specific geometry of these bonds, including donor-acceptor distances and angles, is determined with high precision from the X-ray diffraction data. Depending on the nature and position of other substituents, more complex networks involving tapes, sheets, or helical chains can also be formed. nih.gov
| Hydrogen Bond (D–H···A) | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Symmetry |
| N2–H2···O1 | 0.86 | 2.01 | 2.863 (2) | 171 | -x+1, -y+1, -z+1 |
Table data represents the N-H···O hydrogen bond in 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. nih.gov
Determination of Absolute Configuration for Chiral Pyridazinone Analogues
When a pyridazinone derivative contains a stereogenic center, it exists as a pair of enantiomers. Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of each enantiomer is critical. A powerful and definitive method for this is single-crystal X-ray diffraction, particularly when the absolute configuration of one component of the crystal is already known or when anomalous dispersion effects can be measured accurately. nih.gov
For example, the absolute configuration of the enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone was successfully determined via X-ray crystallographic analysis. nih.gov This allowed the (-)-(S) isomer to be unambiguously identified. nih.gov In other cases, a combination of chiral HPLC for enantiomeric separation and chiroptical methods such as circular dichroism (CD) spectroscopy can be used to assign the absolute configuration. nih.gov
Advanced Spectroscopic Characterization Techniques
Alongside crystallography, a suite of spectroscopic techniques is essential for the structural confirmation and characterization of pyridazinone derivatives in various physical states.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable tools for confirming the molecular structure of newly synthesized compounds. mdpi.comsemanticscholar.org The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum provide a map of the proton environments, while the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. mdpi.comsemanticscholar.org For a compound like this compound, key expected absorptions would include a strong C=O stretching vibration for the lactam group, an N-H stretching band, C-H stretching for the cyclohexyl ring, and a C-O-C stretching band for the ether linkage. semanticscholar.org
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound, confirming its elemental composition. mdpi.com
UV-Visible (UV-Vis) Spectroscopy : This technique probes the electronic transitions within the molecule. researchgate.net For pyridazinone derivatives, UV-Vis spectroscopy has been employed in solvatochromic studies, where changes in the absorption and emission spectra across solvents of varying polarity are used to calculate the ground-state and excited-state dipole moments, providing insight into the electronic nature of the molecule. researchgate.netksu.edu.sa
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for pyridazinone ring protons, cyclohexyl protons (aliphatic region), and a broad singlet for the N-H proton. |
| ¹³C NMR | Signal for the C=O carbon (~160-170 ppm), signals for pyridazinone ring carbons, and signals for cyclohexyl carbons. |
| FT-IR (cm⁻¹) | ~3200 (N-H stretch), ~1670 (C=O stretch), ~2850-2950 (C-H stretch), ~1100 (C-O-C stretch). |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the molecular formula C₁₀H₁₄N₂O₂. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationcore.ac.ukmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
In the analysis of pyridazin-3(2H)-one derivatives, ¹H NMR spectroscopy is used to identify the protons in the molecule. The chemical shifts (δ) of these protons are indicative of their local electronic environment. For instance, protons on the pyridazinone ring typically appear in the aromatic region of the spectrum, while protons of a cyclohexyloxy substituent would be found in the aliphatic region. Spin-spin coupling between adjacent protons can reveal the connectivity of the carbon skeleton. researchgate.netbas.bg
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. bas.bg The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached functional groups. The carbonyl carbon of the pyridazinone ring, for example, would exhibit a characteristic downfield shift. mdpi.com
While specific NMR data for this compound is not available, the following table provides representative ¹H and ¹³C NMR data for a related pyridazinone derivative, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, to illustrate the type of information obtained from NMR studies. researchgate.net
Table 1: Representative NMR Data for a Pyridazin-3(2H)-one Derivative researchgate.net
Compound: 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone (in CDCl₃)
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 3.99 | O-CH₂ (ethoxy) | 159.2 | C=O |
| 3.82 | O-CH₂ (morpholine) | 148.1 | C5 |
| 3.70 | N-CH₃ | 132.0 | C6 |
| 3.01 | N-CH₂ (morpholine) | 114.7 | C4 |
| 1.41 | CH₃ (ethoxy) | 67.0 | O-CH₂ (ethoxy) |
| 51.6 | O-CH₂ (morpholine) | ||
| 40.5 | N-CH₂ (morpholine) | ||
| 15.0 | N-CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopycore.ac.ukmdpi.com
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule.
For a compound like this compound, the FT-IR spectrum would be expected to show several key absorption bands. The carbonyl (C=O) group of the pyridazinone ring typically exhibits a strong absorption band in the region of 1650-1680 cm⁻¹. researchgate.net The C-O-C stretching vibration of the ether linkage would appear in the 1000-1300 cm⁻¹ range. The N-H stretching vibration of the pyridazinone ring can be observed around 3300-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the cyclohexyl group would be present in the 2850-3000 cm⁻¹ region.
The following table presents characteristic FT-IR absorption bands for a representative pyridazin-3(2H)-one derivative. researchgate.net
Table 2: Representative FT-IR Data for a Pyridazin-3(2H)-one Derivative researchgate.net
Compound: 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3294 | N-H stretch |
| 1650 | C=O stretch |
| 1604 | C=N stretch |
| 1235 | C-O-C stretch (asymmetric) |
Mass Spectrometry (MS)core.ac.ukmdpi.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through fragmentation analysis.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the cyclohexyloxy group, leading to a prominent fragment ion corresponding to the pyridazinone ring. The fragmentation of the cyclohexyl ring itself could also produce a characteristic series of peaks. nist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the molecular formula.
While a specific mass spectrum for this compound is not documented in the provided search results, analysis of related pyridazinone derivatives is a common practice for their characterization. mdpi.com
Electron Diffraction and Microwave Spectroscopy for Gas-Phase Conformationwikipedia.orglibretexts.org
Determining the three-dimensional structure of molecules in the gas phase, free from intermolecular interactions present in the solid or liquid state, requires specialized techniques such as gas-phase electron diffraction (GED) and microwave spectroscopy.
Gas-Phase Electron Diffraction (GED) is a powerful method for determining the precise geometry of molecules in the gaseous state. wikipedia.orgosti.gov A beam of high-energy electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern provides information about the bond lengths, bond angles, and torsional angles of the molecule. wikipedia.org This technique would be theoretically applicable to determine the conformation of the cyclohexyloxy group and its orientation relative to the pyridazinone ring in this compound. However, there are no specific GED studies available for this compound or closely related pyridazinone derivatives in the provided search results.
Microwave Spectroscopy investigates the absorption of microwave radiation by gas-phase molecules, which induces transitions between rotational energy levels. libretexts.org This technique is highly sensitive to the moments of inertia of a molecule, and therefore provides very precise information about its geometry and conformation. nih.gov For a molecule to be studied by microwave spectroscopy, it must possess a permanent dipole moment. libretexts.org While microwave spectroscopy has been used to study the parent pyridazine molecule, there is a lack of published studies on this compound or other pyridazinone derivatives. nih.gov
Computational Chemistry and Molecular Modeling for Investigating Pyridazin 3 2h One Derivatives
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. wjarr.comrjptonline.org This technique is crucial for understanding the binding mechanisms of pyridazinone derivatives at a molecular level.
Prediction of Ligand-Protein Binding Modes and Orientations
Molecular docking simulations are widely used to predict how pyridazinone derivatives orient themselves within the active site of a biological target. wjarr.comnih.gov This predictive capability is fundamental to structure-based drug design. rjptonline.org For instance, docking studies have been instrumental in elucidating the binding modes of pyridazinone analogs with various proteins.
In one study, a new family of pyridazinone derivatives bearing an indole (B1671886) moiety was evaluated as potential inhibitors of phosphodiesterase 4 (PDE4). nih.gov Docking simulations revealed that the planar character of the pyridazinone scaffold, compared to its di-hydro counterpart, allows for better interactions within the hydrophobic pocket of the PDE4B active site. nih.gov The pyridazinone moiety was observed to be twisted relative to the indole heterocycle, directing it toward a shallow groove in the active site. nih.gov
Other research has successfully used docking to predict the binding of pyridazin-3(2H)-one derivatives to targets such as:
The inositol (B14025) 1,4,5-triphosphate (IP3) receptor, as potential vasorelaxant agents. nih.gov
HIV-1 reverse transcriptase, where derivatives were placed into the non-nucleoside analogue binding site. nih.gov
Various microbial proteins, to assess potential antifungal and antibacterial activity. wjarr.comresearchgate.net
The general methodology involves preparing the 3D structures of both the ligand and the protein, removing non-essential molecules like water, and then using software to predict the most stable binding poses. wjarr.comnih.govresearchgate.netacs.org
Calculation of Binding Affinity Scores and Interaction Energies
A key output of molecular docking is the calculation of a scoring function, which estimates the binding affinity or binding free energy between the ligand and the protein. nih.govspringernature.comnih.gov Lower binding energy scores typically indicate a more stable and favorable interaction. rjptonline.org These scores allow for the ranking of different derivatives and help prioritize which compounds to synthesize and test experimentally. mdpi.com
Several types of energies are considered in these calculations, including:
Intermolecular interaction energies
Hydrogen bond interaction energy
Van der Waals forces
Electrostatic energy
For example, in a study of pyrazole-pyridazine hybrids targeting the COX-2 enzyme, docking scores ranged from -4.55 to -5.41 kcal/mol, indicating satisfactory binding affinity. nih.gov Another study on pyrido-pyridazinone derivatives as FER Tyrosine Kinase inhibitors reported IC50 values and used molecular dynamics simulations to calculate binding free energies, which were found to be in good agreement with experimental data. acs.org Similarly, the binding energies for Efavirenz derivatives with HIV-1 reverse transcriptase were estimated from experimental IC90 values and showed a strong correlation with predicted energies (r² = 0.865). nih.gov
More rigorous, physics-based methods like Free Energy Perturbation (FEP) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are also employed to achieve more accurate predictions of binding free energies. nih.govmdpi.combiorxiv.org
| Derivative Class | Target Protein | Binding Score / Affinity | Computational Method |
|---|---|---|---|
| Pyrazole-pyridazine hybrids | COX-2 | -5.4147 kcal/mol | Molecular Docking |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | IC50 = 251 ± 18 nM | Molecular Docking / In vitro assay |
| Efavirenz derivatives (benzoxazinones) | HIV-1 Reverse Transcriptase | r² = 0.865 (predicted vs. experimental) | Molecular Docking / MM-PBSA |
| Pyrido-pyridazinone (17c) | FER Tyrosine Kinase | Improved Bioavailability (65%) | X-ray Crystallography / PK studies |
Identification of Key Interacting Residues and Binding Site Characteristics
A crucial aspect of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. nih.govnih.govdiva-portal.org This information is vital for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.
For instance, in the investigation of pyridazinone inhibitors of PDE4B, docking studies highlighted two key features of binding:
Hydrogen bonding with a key glutamine (Gln) residue. nih.gov
Van der Waals interactions with hydrophobic residues on both sides of the ligand. nih.gov
Similarly, docking of pyrazole-pyridazine hybrids into the COX-2 active site revealed hydrogen bonds with residues like Gln178, Ser339, Arg499, and Phe504. nih.gov In another example, the tight binding of Efavirenz to the HIV-1 RT binding pocket was attributed to a hydrogen bond between the ligand's N1 atom and the backbone oxygen of Lys101, as well as electrostatic interactions with Lys101 and His235. nih.gov
| Protein Target | Key Interacting Residues | Type of Interaction | Derivative Class |
|---|---|---|---|
| PDE4B | Gln | Hydrogen Bonding | Indole-pyridazinones |
| COX-2 | Gln178, Ser339, Arg499, Phe504 | Hydrogen Bonding | Pyrazole-pyridazine hybrids |
| HIV-1 Reverse Transcriptase | Lys101, His235 | Hydrogen Bonding, Electrostatic | Efavirenz derivatives |
| Sortase A (SrtA) | Cys184 | Strong Interaction | General Pyridazinones |
In Silico Screening for Putative Biological Targets
Beyond studying interactions with known targets, computational methods can be used to search for new, previously unknown biological targets for a given compound or chemical scaffold. nih.govnih.gov This approach, often called inverse virtual screening (iVS), is a powerful tool for drug repurposing and for understanding the polypharmacology of a compound series. nih.govtandfonline.com
A notable example involved a library of 52 pyridazinone-based molecules that were initially designed as formyl peptide receptor (FPR) ligands but showed no activity. nih.govtandfonline.com Through a focused drug-repurposing strategy, these compounds were screened in silico against a vast database of protein pharmacophore models. nih.gov This inverse screening approach successfully identified aspartate aminotransferase as a promising new target for this pyridazinone series, a finding that was subsequently supported by molecular docking and molecular dynamics simulations. nih.govtandfonline.com
Virtual screening of large chemical libraries is a cornerstone of modern drug discovery, allowing for the rapid evaluation of millions or even billions of compounds against a specific target. nih.govbiorxiv.orgresearchgate.netyoutube.com This process helps to identify novel hit compounds that can be developed into lead molecules. youtube.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are ligand-based drug design methods that are used when the 3D structure of the target protein is unknown or when researchers want to understand the key chemical features required for biological activity. nih.govnih.govyoutube.com
Development and Validation of QSAR Models for Pyridazinone Activity
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netyoutube.com By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds. frontiersin.org
Pharmacophore modeling, on the other hand, identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. nih.govscience.govpreprints.org This "pharmacophore" can then be used as a 3D query to screen virtual libraries for new molecules that fit the model. nih.gov
Several studies have successfully applied these methods to pyridazinone derivatives:
A 3D-QSAR pharmacophore model was developed for pyridazin-3-one derivatives with vasorelaxant activity, identifying two hydrogen bond acceptors and one aromatic ring as key features. nih.gov
For pyrazolo[3,4-d]pyridazinone derivatives targeting FGFR1, 3D-QSAR models (CoMFA and CoMSIA) were built that could reliably predict the bioactivities of the inhibitors. researchgate.net
In the effort to find new anti-inflammatory agents, a structure-activity relationship (SAR) classification model was developed for a library of pyridazinones and related compounds, providing insight into the chemical structures required for activity. nih.gov
Pharmacophore models for pyridazinones have identified the presence of two hydrophobic regions and three hydrogen-bond acceptors as important functional groups for interaction with targets like sortase A. researchgate.net
The development of a robust QSAR or pharmacophore model requires careful validation, typically by splitting the data into a training set (to build the model) and a test set (to evaluate its predictive power). nih.govnih.govresearchgate.netnih.gov Once validated, these models serve as powerful tools to guide the design and synthesis of new pyridazinone derivatives with enhanced potency and selectivity. frontiersin.orgresearchgate.net
Generation of Pharmacophore Hypotheses for Receptor Interaction
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. The generation of a pharmacophore hypothesis is a critical step in understanding the key molecular features responsible for a compound's biological activity.
For pyridazin-3(2H)-one derivatives, pharmacophore models are developed by analyzing a set of active compounds to identify common chemical features crucial for receptor binding. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), and aromatic rings (R). For instance, in a study of pyridazinone derivatives targeting the α1-adrenoceptor, a pharmacophore generation procedure was employed to understand the structural requirements for antagonist activity. The resulting model successfully rationalized the relationships between the chemical structures and the observed biological data.
Another study on pyridopyridazin-6-ones as p38-α MAPK inhibitors resulted in a five-point pharmacophore hypothesis, designated AAAHR. This model consisted of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R). The statistical significance of such models is often evaluated using parameters like the regression coefficient (R²) and the cross-validated correlation coefficient (Q²). A high R² value indicates a strong correlation between the predicted and actual activities of the training set compounds, while a high Q² value demonstrates the model's predictive power for external datasets. In one study developing a 3D-QSAR model for a series of inhibitors, the best pharmacophore model yielded a high correlation coefficient (R² = 0.865) and a robust cross-validation coefficient (Q² = 0.718), indicating a statistically significant and predictive model. nih.gov
Table 1: Example of Statistical Parameters for Pharmacophore-Based 3D-QSAR Models
Application of Pharmacophore Models in Virtual Screening
Once a statistically validated pharmacophore model is established, it can be employed as a 3D query in virtual screening campaigns. This process involves searching large databases of chemical compounds to identify novel molecules that match the pharmacophore hypothesis. This technique is a powerful tool for hit identification and lead discovery.
The application of pharmacophore-based screening has been used in repurposing efforts for pyridazinone-based libraries. unicamp.br In one such study, a library of pyridazinone analogues was screened against thousands of protein pharmacophore models. unicamp.br This "inverse virtual screening" approach helps identify potential new biological targets for an existing set of compounds. unicamp.br The hits from the pharmacophore screening are typically subjected to further analysis, such as molecular docking, to validate their binding capabilities and interaction modes with the identified targets. unicamp.briajpr.com
This methodology allows for the rapid and cost-effective identification of promising new compounds from vast virtual libraries, prioritizing them for synthesis and biological evaluation. researchgate.net
Group-based Quantitative Structure-Activity Relationship (GQSAR) Studies
A GQSAR study was performed on a series of pyridazinone derivatives to understand their anti-inflammatory potential via COX-2 inhibition. iajpr.com In this study, the molecules were divided into fragments, and GQSAR models were generated. The results highlighted the importance of specific substituents on the pyridazinone scaffold. For example, the study revealed that placing electron-withdrawing groups on an aromatic ring at the 4th position of the pyridazinone core was favorable for activity. iajpr.com Such detailed, fragment-level insights are highly valuable for medicinal chemists in the process of lead optimization, as they provide clear guidance on which parts of the molecule to modify to enhance biological effects. iajpr.comresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry for studying compounds like 5-(cyclohexyloxy)pyridazin-3(2H)-one due to its balance of accuracy and computational efficiency. DFT calculations can predict a wide range of molecular properties, including geometry, conformational stability, and electronic characteristics.
Geometry Optimization and Conformational Analysis
A crucial first step in any molecular modeling study is to determine the most stable three-dimensional structure of the molecule. DFT calculations are widely used for geometry optimization, a process that finds the minimum energy conformation on the potential energy surface. For pyridazin-3(2H)-one derivatives, methods such as the B3LYP functional combined with a basis set like 6-31+G(d,p) are commonly employed to perform these optimizations. irjweb.com
This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the most stable molecular arrangement. Conformational analysis, which explores the different spatial arrangements (conformers) of a molecule and their relative energies, can also be performed using DFT. This is particularly important for a molecule like This compound , which has a flexible cyclohexyloxy group. Understanding the preferred conformation is essential as the molecule's shape dictates how it can interact with a receptor's binding site.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net
Table 2: Example of Calculated Frontier Orbital Energies for Pyridazinone-Related Derivatives
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other charged species, making it an excellent tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net
MEP maps are color-coded to indicate different potential values. Typically, regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored red. Conversely, regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. Green and yellow areas represent intermediate potential values.
For pyridazin-3(2H)-one derivatives, MEP analysis reveals key features of their reactivity. For example, in a study of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one, the MEP map showed that the most negative potential was localized around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interactions. irjweb.com Such maps provide valuable information that complements FMO analysis, offering a more complete picture of the molecule's reactive behavior and its potential binding interactions with a receptor. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful lens to observe the intricate and dynamic interplay between a ligand and its target protein at an atomic level. nih.govmdpi.com By simulating the movements of atoms and molecules over time, MD studies can elucidate the stability of ligand-protein complexes and reveal conformational changes that occur upon binding, which are critical for understanding the mechanism of action and for the rational design of more effective inhibitors.
The stability of a ligand-target complex is a crucial determinant of its potential efficacy. MD simulations can predict this stability by analyzing parameters such as the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable complex will typically exhibit smaller and less fluctuating RMSD values, indicating that the ligand remains securely bound within the active site.
In a study on pyridazinone derivatives as potential lipase (B570770) inhibitors, MD simulations were performed to assess the stability of the enzyme-ligand complexes. cumhuriyet.edu.tr The RMSD values for the alpha carbons of the lipase enzyme were observed to fluctuate between approximately 1.2 Å and 2.4 Å, which is considered acceptable for small, globular proteins. cumhuriyet.edu.tr For a particularly promising pyridazinone derivative, compound 8d , the ligand's RMSD value ranged from 3.2 Å to 6.4 Å over a 50 ns simulation, a range comparable to that of the known inhibitor orlistat (B1677487) (2.4 Å to 6.4 Å). cumhuriyet.edu.tr This similarity in dynamic behavior suggests that the pyridazinone derivative may interact with the protein in a similarly stable manner to the established inhibitor. cumhuriyet.edu.tr
While specific MD simulation data for This compound is not currently available in the literature, the findings from studies on structurally related pyridazinone derivatives suggest that this compound would also form a stable complex with its biological target. The cyclohexyl group, being a bulky and lipophilic moiety, would likely contribute to favorable van der Waals interactions within a hydrophobic pocket of the binding site, further enhancing complex stability.
| Parameter | Observation from Pyridazinone Derivative Studies | Implication for this compound |
| Protein RMSD | Fluctuations between 1.2 - 2.4 Å for lipase, indicating protein stability. cumhuriyet.edu.tr | The target protein is expected to maintain its overall fold upon binding. |
| Ligand RMSD | A range of 3.2 - 6.4 Å for a potent inhibitor, comparable to a known drug. cumhuriyet.edu.tr | Expected to exhibit stable binding within the target's active site. |
| Complex Stability | Confirmed through MD simulations in multiple studies. cumhuriyet.edu.trnih.gov | High likelihood of forming a stable and enduring complex with its target. |
Ligand binding is often not a simple "lock-and-key" event but rather a dynamic process that can induce significant conformational changes in both the ligand and the target protein. nih.gov These changes are essential for biological activity, as they can lead to the activation or inhibition of the protein's function. MD simulations are uniquely suited to explore these dynamic conformational adjustments.
Studies on various protein-ligand systems have demonstrated that MD simulations can reveal how the binding of a small molecule can alter the shape of the binding pocket. nih.gov For instance, simulations of tankyrase 2, a protein with a flexible ligand-binding pocket, showed that the binding of different ligands could induce distinct conformational states. nih.gov The binding pocket consists of two subsites, and the interaction of a ligand with one subsite was found to influence the conformation of the entire binding pocket. nih.gov
In the context of pyridazinone derivatives, while specific studies detailing the conformational changes induced by This compound are lacking, general principles of ligand-induced conformational changes can be inferred. The binding of the pyridazinone core to its target would likely involve specific hydrogen bonding and other polar interactions. The bulky cyclohexyloxy group would then be accommodated within a corresponding sub-pocket, potentially inducing a conformational shift in the surrounding amino acid residues to optimize the fit. This "induced-fit" mechanism is a common feature of protein-ligand interactions and is crucial for achieving high binding affinity and specificity. nih.gov
The flexibility of the cyclohexyloxy group itself could also play a role, allowing it to adopt different conformations to best fit the binding site. Understanding these subtle conformational adjustments through MD simulations is a key aspect of structure-based drug design, enabling the optimization of ligands to better complement the dynamic nature of their targets.
In Silico ADME Profiling and Drug-likeness Assessment
Beyond the direct interaction with its target, a successful drug molecule must possess a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Computational, or in silico, methods are widely used in the early stages of drug discovery to predict these properties and assess the "drug-likeness" of a compound, helping to identify candidates with a higher probability of success in clinical trials. beilstein-journals.orgijprajournal.com
The absorption of a drug, particularly after oral administration, is a critical factor for its bioavailability. In silico models can predict key parameters related to absorption, such as intestinal absorption and cell permeability (e.g., Caco-2 permeability). nih.gov For a series of novel pyridazinone derivatives, computational ADME studies were performed to evaluate their drug-likeness potential. mdpi.com These studies calculated various physicochemical descriptors, including molar mass, polar surface area, and the number of hydrogen bond donors and acceptors, which are all influential in determining a compound's absorption characteristics. mdpi.com
Metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, is another crucial aspect of a drug's fate in the body. nih.gov In silico tools can predict the likely sites of metabolism on a molecule and whether a compound is likely to be a substrate or inhibitor of major CYP isoforms. nih.gov For instance, the SwissADME platform can predict the inhibition of key CYP enzymes such as CYP1A2, CYP2C9, and CYP3A4. nih.gov For a library of pyridazinone-like compounds, a structure-activity relationship model was developed based on physicochemical and ADME parameters to better understand their biological activity. nih.gov
While specific predictive data for This compound is not explicitly reported, we can infer its likely ADME properties based on its structure and data from related compounds. The presence of the cyclohexyloxy group increases the lipophilicity of the molecule, which could enhance its membrane permeability and absorption. However, increased lipophilicity can also lead to greater metabolic susceptibility.
| ADME Parameter | General Findings for Pyridazinone Derivatives | Predicted Profile for this compound |
| Intestinal Absorption | Generally predicted to have good intestinal absorption. mdpi.comnih.gov | Likely to be well-absorbed due to its moderate lipophilicity. |
| Caco-2 Permeability | Often predicted to have good cell permeability. | Expected to have good cell permeability. |
| CYP450 Metabolism | Varies depending on the specific substituents. | The cyclohexyl ring may be a potential site for hydroxylation. |
| Skin Permeability (logKp) | Calculated for some derivatives to assess potential for transdermal delivery. mdpi.com | Moderate to good skin permeability could be expected. |
In a study of novel pyridazinone derivatives, several compounds were found to have ADME properties within the recommended ranges, suggesting good drug-like characteristics. mdpi.com For example, key parameters such as molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP) were calculated and found to be compliant with Lipinski's rules. mdpi.com This compliance suggests that these compounds have a higher likelihood of being orally bioavailable.
For This compound , a theoretical evaluation of its bioavailability parameters can be performed. Its molecular structure suggests that it would likely adhere to Lipinski's Rule of Five:
Molecular Weight: The calculated molecular weight is approximately 222.26 g/mol , which is well below the 500 Da limit.
LogP (Lipophilicity): The estimated logP would be in a range favorable for drug absorption.
Hydrogen Bond Donors: It has one hydrogen bond donor (the N-H group in the pyridazinone ring).
Hydrogen Bond Acceptors: It has three hydrogen bond acceptors (the two nitrogen atoms and the carbonyl oxygen).
These properties place This compound in a favorable region of chemical space for oral bioavailability. The combination of its predicted good absorption and its adherence to drug-likeness rules suggests that it is a promising candidate for further development, warranting experimental validation of its pharmacokinetic profile.
Structure Activity Relationship Sar Studies of Pyridazin 3 2h One Derivatives
Systematic Modification of the 5-(cyclohexyloxy) Moiety and its Influence on Biological Profiles
While direct SAR studies on the systematic modification of the 5-(cyclohexyloxy) group in 5-(cyclohexyloxy)pyridazin-3(2H)-one are not extensively documented in publicly available research, the principles of medicinal chemistry and SAR data from related pyridazinone analogs allow for informed postulations. The cyclohexyloxy group at the 5-position introduces a bulky, lipophilic moiety that can significantly influence the compound's interaction with biological targets.
Modifications to this group would likely impact the compound's pharmacokinetic and pharmacodynamic properties. For instance, altering the size of the cycloalkyl ring (e.g., from cyclopentyloxy to cycloheptyloxy) could affect the van der Waals interactions within a receptor's binding pocket. The introduction of substituents on the cyclohexane (B81311) ring, such as hydroxyl, amino, or carboxyl groups, would alter the polarity and hydrogen bonding capacity of the molecule, potentially leading to changes in solubility and target engagement.
Furthermore, replacing the cyclohexyl ring with other cyclic or acyclic ethers could probe the importance of the carbocyclic ring structure for activity. For example, substituting the cyclohexyloxy group with a benzyloxy or a simple alkoxy chain would provide insights into the necessity of the alicyclic nature of the substituent for the observed biological profile. The orientation of the cyclohexyloxy group (axial vs. equatorial) could also play a role in the compound's ability to adopt the optimal conformation for binding to a biological target.
Impact of Substitutions at Other Pyridazin-3(2H)-one Ring Positions on Activity
The biological activity of pyridazin-3(2H)-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. sarpublication.com Research on various analogs has provided valuable insights into the SAR at different positions.
Position 2: The nitrogen atom at position 2 is a common site for substitution. The introduction of various groups at this position has been shown to modulate the biological activity. For instance, the presence of an acetamide (B32628) side chain linked to the nitrogen at position 2 has been associated with analgesic and anti-inflammatory actions with reduced ulcerogenic effects. sarpublication.com In other studies, the addition of substituted benzalhydrazone moieties at the second position of the pyridazinone ring, particularly those with electron-withdrawing groups, was found to increase monoamine oxidase-B (MAO-B) inhibitory activity. nih.gov
Position 4 and 5: Modifications at the 4 and 5 positions of the pyridazinone ring have been explored to enhance potency and selectivity for various targets. For example, vicinally disubstituted pyridazinones have been investigated as selective COX-2 inhibitors. sarpublication.com The nature of the substituent at the 5-position is crucial, with studies on other 5-substituted analogs indicating its importance for activity. For instance, in a series of indeno[1,2-c]pyridazin-5-one derivatives, replacing a 3-phenyl group with a flexible phenoxymethyl (B101242) group enhanced MAO-B inhibitory potency. acs.org
Position 6: The substituent at the 6-position of the pyridazinone ring has also been shown to be a key determinant of biological activity. For example, the presence of a phenyl group at this position has been a feature in compounds with potent analgesic activity. sarpublication.com In another study, the introduction of a piperazinyl linker between the pyridazinone nucleus at position 6 and an additional phenyl group led to compounds with anti-proliferative effects. nih.gov
The following table summarizes the impact of substitutions at various positions of the pyridazin-3(2H)-one ring on biological activity based on published research.
| Position of Substitution | Type of Substituent | Observed Biological Activity | Reference |
| 2 | Acetamide side chain | Analgesic, Anti-inflammatory | sarpublication.com |
| 2 | Substituted benzalhydrazone | MAO-B inhibition | nih.gov |
| 4, 5 | Vicinal disubstitution | Selective COX-2 inhibition | sarpublication.com |
| 5 | Phenoxymethyl group | MAO-B inhibition | acs.org |
| 6 | Phenyl group | Analgesic | sarpublication.com |
| 6 | Piperazinyl-phenyl linker | Anti-proliferative | nih.gov |
Correlation between Molecular Features and In Vitro Biological Activities
The in vitro biological activities of pyridazin-3(2H)-one derivatives are intrinsically linked to their molecular features. By analyzing the data from various studies, several correlations can be established.
Monoamine Oxidase (MAO) Inhibition: Several studies have focused on pyridazinone derivatives as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), and the selectivity for a particular isoenzyme are highly dependent on the substitution pattern.
For example, a series of pyridazinobenzylpiperidine derivatives showed that most compounds had a higher inhibition of MAO-B than MAO-A. nih.gov Compound S5, with a 3-chloro substitution on the phenyl ring, was the most potent MAO-B inhibitor in one study, with an IC50 value of 0.203 µM. nih.gov In another study of sixteen pyridazinone derivatives, compound TR16 was the most potent MAO-B inhibitor with an IC50 value of 0.17 µM. mdpi.comnih.gov The selectivity index (SI), which is the ratio of IC50 for MAO-A to IC50 for MAO-B, is a critical parameter. For instance, compound S5 had a selectivity index of 19.04 for MAO-B. nih.gov
The following table presents the in vitro MAO inhibitory activities of selected pyridazinone derivatives.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B) | Reference |
| S5 | 3.857 | 0.203 | 19.04 | nih.gov |
| S15 | 3.691 | >20 | - | nih.gov |
| TR2 | >23 | 0.27 | >85 | mdpi.comnih.gov |
| TR16 | >40 | 0.17 | >235 | mdpi.comnih.gov |
Anticancer Activity: Pyridazinone derivatives have also been investigated for their anticancer properties. The anti-proliferative effects are often evaluated against various cancer cell lines, and the activity is typically reported as IC50 values. For instance, a series of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives bearing a pyridazinone moiety were evaluated for their in vitro antitumor activity. nih.gov The most promising compound, 22g, showed excellent activity against several cancer cell lines, with IC50 values of 2.19 µM (A549), 1.32 µM (HepG2), 6.27 µM (MCF-7), and 4.63 µM (PC-3). nih.gov
The following table shows the in vitro anticancer activity of selected pyridazinone derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| 22g | A549 | 2.19 | nih.gov |
| 22g | HepG2 | 1.32 | nih.gov |
| 22g | MCF-7 | 6.27 | nih.gov |
| 22g | PC-3 | 4.63 | nih.gov |
Optimization Strategies for Lead Pyridazinone Compounds
The development of potent and selective pyridazinone-based therapeutic agents often involves a lead optimization process. This process aims to improve the pharmacological profile of an initial hit or lead compound through systematic chemical modifications.
One common strategy is the exploration of substituents at various positions of the pyridazinone ring to enhance target affinity and selectivity. For instance, in the development of MAO inhibitors, different substituents on a phenyl ring attached to the pyridazinone core were explored, leading to the identification of compounds with high potency and selectivity for MAO-B. nih.gov The introduction of a para-chloro substituent in certain pyridazinone derivatives was found to increase the inhibitory activity against MAO-B. mdpi.com
Another optimization strategy involves the use of bioisosteric replacements. This approach entails replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's properties. For example, replacing a phenyl group with a different heterocyclic ring could alter the compound's metabolic stability or solubility.
Furthermore, computational methods such as molecular docking are increasingly used to guide the optimization process. Docking studies can provide insights into the binding mode of a compound within the active site of a target protein, helping to rationalize the observed SAR and to design new derivatives with improved interactions. nih.gov For example, docking investigations of pyridazinone derivatives in the active site of MAO-B revealed that interactions with key amino acid residues were beneficial for inhibition. mdpi.com
The synthesis of constrained analogs is another optimization strategy. By introducing conformational constraints into a flexible molecule, it is possible to lock it into its bioactive conformation, which can lead to an increase in potency and selectivity. This was demonstrated in the optimization of pyridazin-3-one phenoxypiperidines as histamine (B1213489) H3 receptor inverse agonists, where constrained phenoxypiperidines were introduced. drexel.edunih.gov
Mechanistic Investigations of Biological Activities and Target Engagement Profiles in Vitro Studies
Enzyme Inhibition Assays
Phosphodiesterase (PDE) Inhibition (e.g., PDE III, PDE IV, PDE5)
The pyridazinone scaffold is a core feature in a number of compounds designed as inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govrsc.org The inhibition of these enzymes leads to increased intracellular levels of these second messengers, which can have various therapeutic effects. cvpharmacology.com
PDE III Inhibition: PDE3 inhibitors are known for their cardiostimulatory and vasodilatory actions, making them useful in the treatment of heart failure. cvpharmacology.comnih.gov By preventing the breakdown of cAMP, PDE3 inhibitors increase its intracellular concentration, leading to increased cardiac contractility and vasodilation. cvpharmacology.comwikipedia.org While specific data on 5-(cyclohexyloxy)pyridazin-3(2H)-one is limited, the broader class of pyridazinone derivatives has been investigated for PDE3 inhibition. For instance, milrinone (B1677136) and inamrinone are PDE3 inhibitors used in acute heart failure. wikipedia.orgdrugbank.com Cilostazol, another PDE3 inhibitor, is used for intermittent claudication. wikipedia.orgselleckchem.com A structural survey of pyrazolopyridine-pyridazinone derivatives led to the identification of potent dual PDE3/4 inhibitors with bronchodilatory and anti-inflammatory activity. nih.gov
PDE IV Inhibition: PDE4 is a key target for anti-inflammatory therapies, particularly in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govrsc.org Inhibition of PDE4 leads to an increase in cAMP levels, which has anti-inflammatory effects. jddonline.comunifi.it Several pyridazinone derivatives have been synthesized and evaluated as PDE4 inhibitors. nih.govrsc.orgnih.gov For example, a series of pyridazinone derivatives with an indole (B1671886) moiety showed promising and selective inhibitory activity against the PDE4B isoenzyme. nih.govrsc.org Roflumilast and apremilast (B1683926) are second-generation selective PDE4 inhibitors approved for the treatment of COPD and plaque psoriasis, respectively. nih.gov
PDE5 Inhibition: PDE5 inhibitors are primarily used for the treatment of erectile dysfunction. nih.govcapes.gov.br They work by inhibiting the breakdown of cGMP in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow. nih.gov Novel pyrazolopyrimidopyridazinones have been synthesized and shown to have potent and selective PDE5 inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov
Interactive Data Table: PDE Inhibition by Pyridazinone Derivatives
| Compound Class | Target PDE | Notable Derivatives | Therapeutic Application |
| Pyrazolopyridine-pyridazinones | PDE3/4 | KCA-1490 | Respiratory diseases |
| Pyridazinone-indole derivatives | PDE4B | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | Anti-inflammatory |
| Pyrazolopyrimidopyridazinones | PDE5 | Compound 5r | Erectile dysfunction |
Acetylcholinesterase (AChE) Inhibition
A series of novel N-substituted-(p-tolyl)pyridazin-3(2H)-one and N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE). researchgate.net Some of these compounds demonstrated significant inhibitory activity, with Ki values in the micromolar and nanomolar ranges, respectively. researchgate.net For instance, compound 5h from the p-tolyl series showed potent AChE inhibition with a Ki of 0.56 ± 0.15 μM, comparable to the reference drug tacrine. researchgate.net In the p-chlorophenyl series, compound 5e was the most effective AChE inhibitor. researchgate.net Molecular docking studies have supported these in vitro findings, indicating good inhibitory properties within the AChE active site. researchgate.net
Interactive Data Table: AChE Inhibition by Pyridazinone Derivatives
| Compound Series | Most Potent Compound | Ki Value (AChE) | Reference |
| N-substituted-(p-tolyl)pyridazin-3(2H)-one | 5h | 0.56 ± 0.15 μM | researchgate.net |
| N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one | 5e | Not specified | researchgate.net |
Sirtuin (SIRT2) Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes. nih.govnih.govmdpi.com Dysregulation of sirtuin activity has been linked to several diseases, including cancer and neurodegenerative disorders. nih.govmdpi.comresearchgate.net Specifically, SIRT2 has emerged as a potential therapeutic target. nih.govnih.gov In silico screening and subsequent in vitro assays have identified potent and selective inhibitors of SIRT2. nih.govharvard.edu One study reported a potent SIRT2 inhibitor, Sirt2-IN-5, which exhibited 47.95% inhibition at a concentration of 100 μM. medchemexpress.com Another study identified a family of aminothiazoles, termed Sirtuin-rearranging ligands (SirReals), as potent and selective SIRT2 inhibitors, with SirReal2 showing an IC50 value of 140 nM. harvard.edu
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division and are a key target for anticancer drugs. nih.govresearchgate.net Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. nih.gov Several classes of compounds, including those with a pyridazinone-like core, have been investigated as tubulin polymerization inhibitors. dntb.gov.uamdpi.comnih.gov For example, a series of pyrazoline derivatives were synthesized and shown to inhibit tubulin polymerization, with the most potent compound exhibiting activity comparable to colchicine. nih.gov While direct evidence for this compound is not available, the broader family of heterocyclic compounds is a rich area of research for new tubulin inhibitors. researchgate.netmdpi.com
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576), and its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. nih.govnih.gov Several studies have focused on the development of pyridazinone derivatives as selective MAO-B inhibitors. nih.govnih.govmdpi.comresearchgate.net For instance, a series of pyridazinobenzylpiperidine derivatives were synthesized, and compound S5 was identified as a potent and selective MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 over MAO-A. nih.govresearchgate.net Kinetic studies revealed that these compounds act as competitive and reversible inhibitors. researchgate.net The design of these inhibitors often involves a pyridazinone core, a benzyl (B1604629) moiety, and a hydrazone part. nih.gov
Interactive Data Table: MAO-B Inhibition by Pyridazinone Derivatives
| Compound Series | Most Potent Compound | IC50 (MAO-B) | Selectivity Index (MAO-B/MAO-A) | Reference |
| Pyridazinobenzylpiperidines | S5 | 0.203 μM | 19.04 | nih.govresearchgate.net |
| 5H-Indeno[1,2-c]pyridazin-5-one derivative | 3-methyl-8-(4,4,4-trifluoro-butoxy)indeno[1,2-c]pyridazin-5-one | Low nanomolar Ki | ~7000 | nih.gov |
Other Enzyme Targets Identified through Computational Screening (e.g., Tyrosine Phosphatases, Sorbitol Dehydrogenase, Mitogen Activated Protein Kinase 14, Aspartate Aminotransferase)
Computational screening methods are increasingly used to identify potential new targets for existing chemical scaffolds. While specific computational screening results for this compound are not detailed in the provided context, the general approach has been applied to related heterocyclic compounds.
Tyrosine Phosphatases: Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysfunction is linked to various diseases. nih.govnih.gov The search for potent and selective PTP inhibitors is an active area of research. nih.govnih.govmdpi.com Computational and high-throughput screening have led to the discovery of inhibitors for various PTPs, such as a 2H-thiazolo[3,2-α]pyrimidin-3(5H)-one derivative that inhibits HePTP. nih.gov
The other enzyme targets listed—Sorbitol Dehydrogenase, Mitogen Activated Protein Kinase 14, and Aspartate Aminotransferase—represent potential areas for future investigation through computational screening of pyridazinone libraries to identify novel biological activities.
Receptor Binding and Modulation Studies (In Vitro)
In vitro studies have been crucial in identifying and characterizing the specific protein targets with which pyridazinone derivatives interact. These investigations provide quantitative data on binding affinities and functional modulation, offering insights into the potential therapeutic applications of this class of compounds.
Adrenoceptor Affinity (e.g., alpha-1, alpha-2)
The pyridazinone structure has been incorporated into molecules designed to target adrenergic receptors. Studies on pyridazinone-arylpiperazine derivatives have sought to understand the structural requirements for high affinity and selectivity for α1- and α2-adrenoceptors. nih.gov For instance, research has shown that certain structural features can lead to high selectivity for α2- over α1-adrenoceptors. nih.gov One study on a potent and selective α2-adrenoceptor antagonist, RS-15385-197, demonstrated a pKi of 9.45 for α2-adrenoceptors in the rat cortex, while its affinity for α1-adrenoceptors was significantly lower, with a pKi of 5.29 in displacing [3H]-prazosin. nih.gov This resulted in an α2/α1 selectivity ratio exceeding 14,000 in binding experiments. nih.gov Such high selectivity underscores the potential of designing pyridazinone-based compounds that can precisely target specific adrenoceptor subtypes. nih.govnih.gov
DNA Binding Interactions
Certain pyridazin-3(2H)-one derivatives have been specifically designed as potential DNA minor groove binders. nih.gov This interaction is a key mechanism for some anticancer agents, which inhibit DNA replication and gene expression by fitting into the minor groove of the DNA double helix. nih.govnih.gov A study on novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives assessed their ability to bind to DNA through UV-thermal denaturation experiments. nih.gov The results indicated that bis-guanidinium analogues displayed a weak, yet present, DNA-binding affinity, which was deemed essential for the interaction. nih.gov The change in the melting temperature (ΔTm) of salmon sperm DNA was used to quantify this interaction.
| Compound | ΔTm (°C) |
|---|---|
| 1 | 1.1 |
| 2 | 1.4 |
| 3 | 1.2 |
| 4 | 1.3 |
These findings, although indicating a weak interaction for the tested compounds, support the hypothesis that the pyridazinone core can serve as a scaffold for developing DNA-binding agents. nih.gov Further research into tricyclic indenopyridazinones has also suggested that DNA is a significant biological target for their cytotoxic effects. nih.gov
Investigation of Voltage-Gated Ion Channel and GABAergic Activity
The interaction of pyridazinone derivatives with ion channels has been an area of active investigation. Voltage-gated ion channels are critical for cell excitability and represent important drug targets. nih.govfrontiersin.orgresearchgate.net Notably, some pyridazinone derivatives have been identified as potent inhibitors of the transient receptor potential channel 5 (TrpC5), a member of the TRP channel family which can be voltage-sensitive. nih.gov
In the realm of ligand-gated ion channels, significant research has connected pyridazinyl derivatives with the GABAergic system. Arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been shown to act as selective antagonists at the GABAA receptor site. nih.gov Specifically, compounds SR 95531 and SR 42641, which are pyridazinyl-GABA derivatives, have demonstrated high affinity for the GABAA receptor, with Ki values of 0.15 μM and 0.28 μM, respectively, for displacing [3H]GABA. nih.gov These compounds act as potent and competitive GABAA antagonists, capable of blocking GABA-elicited responses. nih.govnih.gov This antagonistic activity was confirmed in vivo through microiontophoretic studies in the rat cuneate nucleus. nih.gov
Elucidation of Molecular Pathways and Cellular Processes Affected by Pyridazinone Derivatives
The broad biological activities of pyridazinone derivatives stem from their ability to modulate a wide array of molecular pathways and cellular processes. sarpublication.com These compounds have been shown to target multiple enzymes and signaling cascades involved in inflammation, cancer, and neurodegenerative diseases. nih.govmdpi.commdpi.com
Key molecular pathways affected by pyridazinone derivatives include:
Inflammatory Pathways : Pyridazinone derivatives can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov Some derivatives also inhibit cyclooxygenase 2 (COX2), positioning them as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, they have been identified as potential inhibitors of phosphodiesterase type 4 (PDE4). nih.gov
Kinase Signaling Pathways : The pyridazinone scaffold has been utilized to develop inhibitors for several protein kinases. These include dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), glycogen (B147801) synthase kinase-3 (GSK3), and cell division cycle 7-related protein kinase (Cdc7). nih.gov Some tricyclic pyridazinone derivatives have also been investigated as potential inhibitors of the PI3K (phosphatidylinositol 3-kinase) pathway, which is frequently overexpressed in tumors. mdpi.com Additionally, certain derivatives have shown inhibitory activity against VEGFR-2, a key receptor in angiogenesis. rsc.org
Cell Death and Survival Pathways : A pyridazinone derivative, designated Pyr-1, was found to induce apoptosis in human cancer cells. nih.gov This process was associated with the overproduction of reactive oxygen species (ROS), a loss of mitochondrial transmembrane potential, and the activation of caspase-3, a critical executioner enzyme in apoptosis. nih.gov
Neurotransmitter Metabolism : In the context of neurodegenerative disorders like Parkinson's disease, pyridazinone derivatives have been developed as selective inhibitors of monoamine oxidase B (MAO-B). mdpi.com One compound, TR16, was identified as the most potent inhibitor against MAO-B with an IC50 value of 0.17 μM and a high selectivity index over MAO-A. mdpi.com
| Compound | MAO-B IC50 (μM) | Selectivity Index (SI) for MAO-B vs MAO-A |
|---|---|---|
| TR2 | 0.27 | 84.96 |
| TR16 | 0.17 | >235.29 |
The diverse interactions of pyridazinone derivatives at the molecular level highlight the therapeutic potential of this chemical class across a spectrum of diseases, driven by their ability to engage with a variety of receptors, enzymes, and signaling pathways.
Future Directions and Emerging Research Opportunities for 5 Cyclohexyloxy Pyridazin 3 2h One and Pyridazinone Derivatives
Rational Design and Synthesis of Next-Generation Pyridazinone Analogues
The versatility of the pyridazinone core allows for extensive chemical modification, making it a prime candidate for the rational design of new therapeutic agents. blumberginstitute.org Researchers are continuously exploring novel synthetic pathways and structure-activity relationships (SAR) to create next-generation analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
A key strategy involves the bio-isosteric replacement of known functional groups to improve biological activity and physicochemical properties. nih.gov For instance, substituting the phthalazine (B143731) ring of hydralazine (B1673433) with a pyridazin-3-one moiety has been explored to develop new vasodilating agents. nih.gov The synthesis of these new analogues often involves multi-step reactions, including one-pot multicomponent reactions, which offer an efficient and streamlined approach to generating diverse libraries of compounds. scispace.comresearchgate.net
The design process is increasingly guided by an understanding of how different substituents on the pyridazinone ring influence biological activity. For example, in the development of anti-inflammatory agents, the introduction of specific amide derivatives at the 6-position of the pyridazinone ring has been shown to enhance analgesic and anti-inflammatory actions with reduced ulcerogenic effects. sarpublication.com Similarly, the addition of substituted benzalhydrazone moieties to the pyridazinone structure has been hypothesized to increase inhibitory activity against monoamine oxidase B (MAO-B). mdpi.com The synthesis of tricyclic pyridazinone derivatives is another area of active investigation, with studies focusing on how the stereochemistry of these complex molecules impacts their inhibitory activity against targets like STAT3. rsc.org
Exploration of Novel Biological Targets and Therapeutic Areas
The pyridazinone scaffold has demonstrated a remarkable ability to interact with a wide array of biological targets, leading to its investigation in numerous therapeutic areas. nih.govsarpublication.comnih.gov This promiscuity suggests that many more applications for pyridazinone derivatives are yet to be discovered.
Initially recognized for their cardiovascular effects, such as antihypertensive and antiplatelet activities, the therapeutic potential of pyridazinones has expanded to include: nih.govsarpublication.comresearchgate.net
Oncology: Pyridazinone derivatives are being developed as anticancer agents targeting various mechanisms. nih.gov Some have shown potent anti-proliferative activity and the ability to inhibit kinases like FER tyrosine kinase and the EED subunit of the polycomb repressive complex 2 (PRC2), which are implicated in cancer progression. nih.govacs.org Others have been identified as inhibitors of the KSRP protein, which is involved in gene expression in cancer cells. nih.gov
Inflammation and Pain: Many pyridazinone compounds exhibit significant analgesic and anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.comnih.gov
Infectious Diseases: The pyridazinone nucleus is a key component in the development of novel antimicrobial agents. nih.gov Researchers are designing pyridazinone-based compounds with dual antimicrobial and anticancer activities. nih.gov Furthermore, pyridazinone derivatives have been investigated as inhibitors of the Trypanosoma cruzi proteasome for the treatment of Chagas disease. nih.gov
Neurodegenerative Diseases: The potential of pyridazinone derivatives as selective MAO-B inhibitors makes them promising candidates for the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.com
Agriculture: Beyond pharmacology, pyridazinone derivatives are being explored as herbicides, targeting enzymes like protoporphyrinogen (B1215707) IX oxidase (PPO) in plants. researchgate.netacs.org
The diverse biological activities of pyridazinones underscore the vast potential for discovering new therapeutic applications for this class of compounds.
Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery
The discovery and optimization of novel pyridazinone derivatives are being significantly accelerated by the integration of advanced computational and experimental methods. In silico techniques such as molecular docking, pharmacophore modeling, and virtual screening are now standard tools in the drug discovery pipeline. nih.govnih.govnih.gov
These computational approaches allow researchers to:
Predict Binding Affinity: Molecular docking studies are used to predict how pyridazinone derivatives will interact with their biological targets at the molecular level, helping to prioritize compounds for synthesis and biological testing. nih.govnih.govmdpi.com
Identify New Targets: Inverse virtual screening (iVS) can be employed to screen a library of pyridazinone compounds against a wide range of biological targets, potentially identifying new therapeutic uses for existing molecules. nih.govtandfonline.com
Guide Rational Design: Computational models help in understanding the structure-activity relationships of pyridazinone derivatives, providing insights that guide the design of more potent and selective analogues. nih.gov
These in silico predictions are then validated and refined through a variety of experimental methodologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of pyridazinone compounds against specific biological targets. acs.org Advanced spectroscopic techniques, such as NMR and mass spectrometry, are crucial for the structural characterization of newly synthesized compounds. mdpi.commdpi.com Furthermore, biophysical techniques like fluorescence spectroscopy are used to study the interaction of these compounds with plasma proteins, which is important for understanding their pharmacokinetic properties. mdpi.com
Repurposing Strategies for Pyridazinone-Based Chemical Series
Drug repurposing, also known as drug repositioning, is an increasingly attractive strategy in drug discovery that involves finding new therapeutic uses for existing or failed drug candidates. nih.gov This approach can save time and resources compared to developing a new drug from scratch. The pyridazinone scaffold, with its proven track record in a variety of biological contexts, is an excellent candidate for repurposing strategies. nih.govnih.gov
A notable example of this approach involved an in silico repurposing study of 52 pyridazinone-based small molecules that were originally designed as formyl peptide receptor (FPR) ligands but were found to be inactive. nih.gov Through a combination of pharmacophore-based screening and molecular dynamics simulations, researchers identified aspartate aminotransferase as a potential new target for this series of compounds. nih.govtandfonline.com This study highlights how computational methods can be used to breathe new life into a failed chemical series, opening up new avenues for investigation. nih.govnih.gov
Given the vast chemical space occupied by pyridazinone derivatives and their diverse biological activities, it is likely that many existing compounds could be repurposed for new therapeutic applications. This represents a significant opportunity to unlock the full potential of this versatile chemical scaffold.
Q & A
Q. What are the common synthetic routes for introducing cyclohexyloxy substituents into pyridazinone derivatives?
The cyclohexyloxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, 5-chloro-pyridazinone intermediates (common in pyridazinone chemistry) can undergo substitution with cyclohexanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be employed if a halogen is present at the target position . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like dehalogenation or over-oxidation.
Q. How is the molecular structure of 5-(cyclohexyloxy)pyridazin-3(2H)-one validated experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Software suites like SHELXL (part of the SHELX system) are widely used for refining crystallographic data . For compounds resistant to crystallization, advanced NMR techniques (e.g., 2D COSY, NOESY) combined with computational geometry optimization (DFT methods) provide complementary validation .
Q. What are the typical biological targets of pyridazinone derivatives?
Pyridazinones often target enzymes or receptors in pathways like poly(ADP-ribose) polymerase (PARP) inhibition (e.g., PARP12/16 in cancer research ) or kinase modulation. The cyclohexyloxy group may enhance lipophilicity, improving membrane permeability for central nervous system (CNS) targets .
Advanced Research Questions
Q. How can regioselectivity challenges during pyridazinone functionalization be addressed?
Regioselectivity issues, such as competing substitution at adjacent positions, are mitigated using directing groups or steric control. For example, bulky substituents (e.g., tert-butyl) near the reactive site can block undesired pathways . Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive sites, guiding synthetic design . Evidence from similar compounds (e.g., 5-chloro-6-aryl-pyridazinones) shows that electronic effects (e.g., electron-withdrawing groups) direct substitution to specific positions .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from differences in assay conditions (e.g., pH, solvent). A systematic approach includes:
Q. How can computational methods predict binding modes of this compound to PARP enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to model interactions. Key steps:
Protein preparation : Use crystal structures (e.g., PDB ID: 6V3W) of PARP12/16 .
Ligand parameterization : Assign partial charges and optimize geometry (DFT/B3LYP).
Binding free energy calculations : MM-GBSA or free-energy perturbation (FEP) quantify affinity .
Recent studies on similar inhibitors (e.g., RBN-2397) highlight the importance of hydrogen bonding with catalytic residues and hydrophobic contacts with the PARP cleft .
Methodological Considerations
Q. Designing experiments to assess metabolic stability
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., α to carbonyl) to prolong half-life .
Q. Addressing low solubility in pharmacological studies
- Co-solvents : Use DMSO/PEG mixtures (<1% to avoid cytotoxicity).
- Prodrug strategies : Convert the cyclohexyloxy group to a phosphate ester, improving aqueous solubility .
Key Challenges & Future Directions
- Crystallization difficulties : Bulky cyclohexyloxy groups may induce disorder; use cryo-crystallography or co-crystallization with stabilizing ligands.
- SAR optimization : Prioritize substituents balancing lipophilicity (LogP) and polar surface area (PSA) for CNS penetration .
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